4-[(Z)-1-(2-Bromophenyl)methylidene]-2-phenyl-1H-imidazol-5-one
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Overview
Description
4-[(Z)-1-(2-Bromophenyl)methylidene]-2-phenyl-1H-imidazol-5-one is a heterocyclic compound that belongs to the imidazole family This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(2-Bromophenyl)methylidene]-2-phenyl-1H-imidazol-5-one typically involves the reaction of 4-bromoaniline with 1-phenyl-3-phenyl-4-(2-furoyl)-5-pyrazolone in ethanol. The reaction mixture is refluxed for several hours, leading to the formation of the desired product as a yellow precipitate . The reaction conditions include:
Reagents: 4-bromoaniline, 1-phenyl-3-phenyl-4-(2-furoyl)-5-pyrazolone
Solvent: Ethanol
Temperature: Reflux
Duration: Approximately 7 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(2-Bromophenyl)methylidene]-2-phenyl-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Formation of corresponding imidazole oxides
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of substituted imidazole derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating catalytic reactions.
Material Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Biological Probes: It can be used as a fluorescent probe for detecting metal ions in biological systems.
Medicine
Drug Development: The compound’s structure makes it a candidate for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry
Sensors: It can be used in the development of sensors for detecting environmental pollutants or biological analytes.
Mechanism of Action
The mechanism by which 4-[(Z)-1-(2-Bromophenyl)methylidene]-2-phenyl-1H-imidazol-5-one exerts its effects involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the function of essential bacterial enzymes, leading to cell death. The compound’s ability to act as a fluorescent probe is due to its electronic structure, which allows it to emit light upon excitation .
Comparison with Similar Compounds
Similar Compounds
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Another imidazole derivative with potential biological activity.
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: A compound with a similar bromophenyl group and imidazole ring.
Uniqueness
4-[(Z)-1-(2-Bromophenyl)methylidene]-2-phenyl-1H-imidazol-5-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions, such as in catalysis and sensor development.
Properties
Molecular Formula |
C16H11BrN2O |
---|---|
Molecular Weight |
327.17 g/mol |
IUPAC Name |
(4Z)-4-[(2-bromophenyl)methylidene]-2-phenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C16H11BrN2O/c17-13-9-5-4-8-12(13)10-14-16(20)19-15(18-14)11-6-2-1-3-7-11/h1-10H,(H,18,19,20)/b14-10- |
InChI Key |
IENNCKXKFUJJIO-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Br)/C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Br)C(=O)N2 |
Origin of Product |
United States |
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